

Discovery of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluoro-2-methylaniline

Cat. No.: B178413

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An In-depth Technical Guide to **3,4-Difluoro-2-methylaniline**

Introduction

3,4-Difluoro-2-methylaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its structural incorporation into compounds can significantly enhance their biological activity and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.^[1] The strategic placement of two fluorine atoms and a methyl group on the aniline scaffold provides unique electronic properties and steric hindrance, which can be leveraged by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway with detailed protocols, and the applications of this important chemical intermediate.

Physicochemical Properties and Data

The fundamental properties of **3,4-Difluoro-2-methylaniline** are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	114153-09-2	[2][3]
Molecular Formula	C ₇ H ₇ F ₂ N	[2][4]
Molecular Weight	143.14 g/mol	[2]
Monoisotopic Mass	143.05466 Da	[4]
Boiling Point	40-45 °C at 1 Torr	[2]
SMILES	<chem>CC1=C(C=CC(=C1F)F)N</chem>	[4]
InChI	InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3	[4]
InChIKey	HYODOAMUBRENLA-UHFFFAOYSA-N	[4]
Predicted XlogP	1.8	[4]

Predicted Collision Cross Section (CCS) values (Å²) per adduct have been calculated using CCSbase.[4]

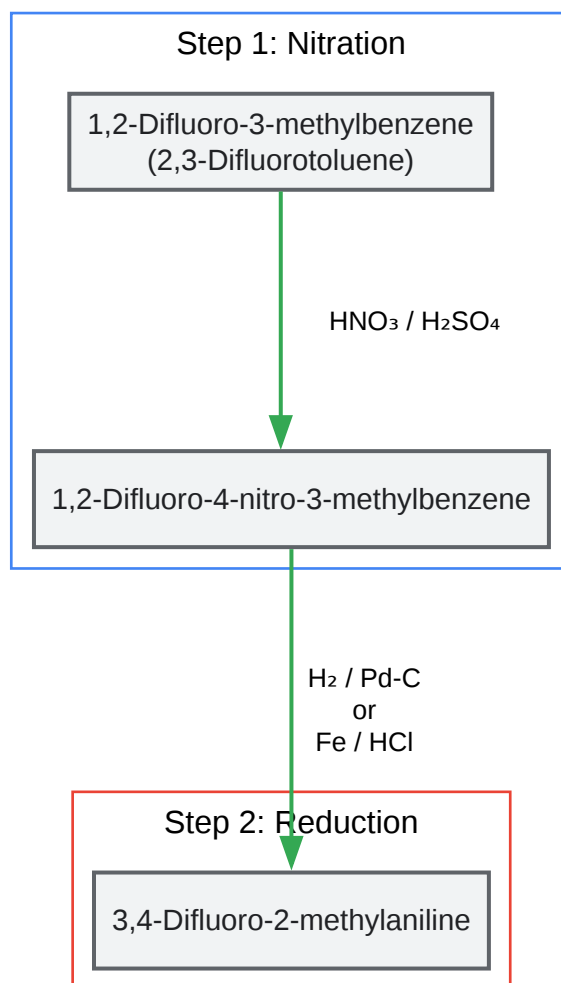
Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	144.06194	123.3
[M+Na] ⁺	166.04388	133.6
[M-H] ⁻	142.04738	124.9

Synthesis and Experimental Protocols

While a specific discovery paper detailing the first synthesis of **3,4-Difluoro-2-methylaniline** is not readily available in the public domain, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and analogous transformations found in patent literature and chemical synthesis guides.[5][6][7]

A logical pathway involves the nitration of a suitable difluorinated precursor followed by the reduction of the nitro group to the target aniline.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **3,4-Difluoro-2-methylaniline**.

Experimental Protocols

The following protocols are illustrative and adapted from standard procedures for nitration and nitro group reduction.[6][7][8] They should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1,2-Difluoro-4-nitro-3-methylbenzene (Nitration)

- Materials:
 - 2,3-Difluorotoluene
 - Fuming Nitric Acid (HNO_3)
 - Concentrated Sulfuric Acid (H_2SO_4)
 - Ice bath
 - Standard reaction glassware
 - Magnetic stirrer
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
 - Slowly add 2,3-difluorotoluene to the cold sulfuric acid while maintaining the temperature below 10 °C.
 - Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
 - Add the cold nitrating mixture dropwise to the solution of 2,3-difluorotoluene in sulfuric acid. The reaction is exothermic; maintain the temperature between 0-10 °C throughout the addition.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, carefully pour the reaction mixture onto crushed ice.
 - Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

- Combine the organic layers, wash with a saturated sodium bicarbonate (NaHCO_3) solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product, 1,2-Difluoro-4-nitro-3-methylbenzene.
- Purify the crude product by flash column chromatography if necessary.

Step 2: Synthesis of **3,4-Difluoro-2-methylaniline** (Reduction)

- Materials:
 - 1,2-Difluoro-4-nitro-3-methylbenzene
 - Palladium on carbon (10% Pd/C) or Iron powder (Fe)
 - Methanol (for Pd/C) or Ethanol/Water and Hydrochloric Acid (for Fe)
 - Hydrogen gas (H_2) source (if using Pd/C)
 - Filtration apparatus (e.g., Celite bed)
 - Rotary evaporator
- Procedure (Catalytic Hydrogenation):
 - In a suitable hydrogenation vessel, dissolve the 1,2-Difluoro-4-nitro-3-methylbenzene intermediate in methanol.[8]
 - Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen).[9]
 - Purge the vessel with nitrogen, followed by hydrogen gas.
 - Pressurize the reactor with hydrogen gas (typically 1-3 atm, e.g., using a balloon) and stir the mixture vigorously at room temperature.[8]
 - Monitor the reaction by TLC until the starting material is completely consumed.

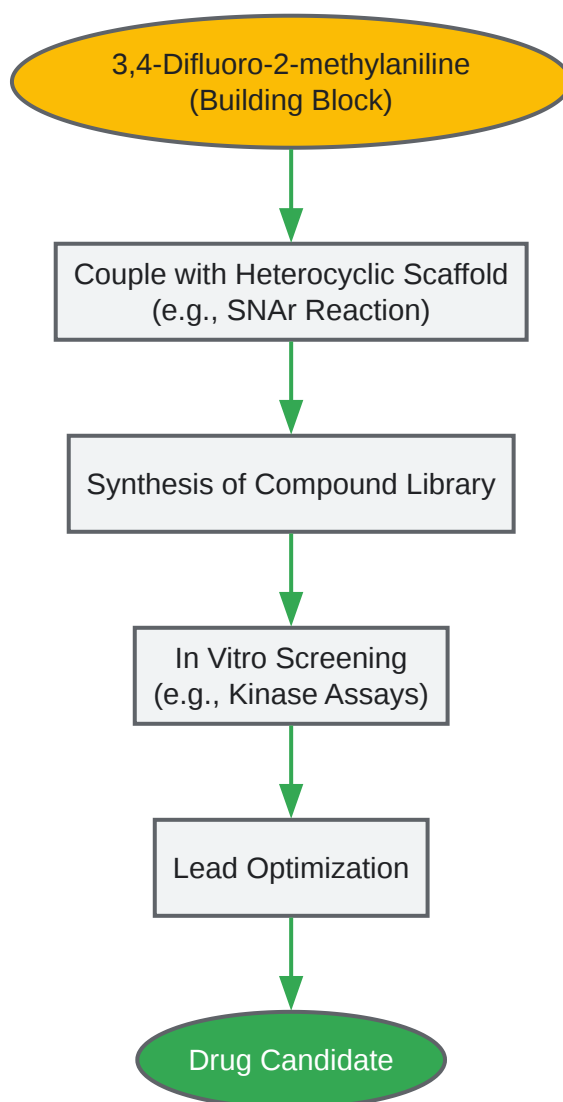
- Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional methanol.[8]
- Combine the filtrates and concentrate under reduced pressure to yield the crude **3,4-Difluoro-2-methylaniline**. The product can be further purified by distillation under reduced pressure or column chromatography.

Applications in Research and Development

3,4-Difluoro-2-methylaniline is a valuable intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

- **Pharmaceutical Intermediates:** Fluorinated anilines are critical building blocks in medicinal chemistry.[10] The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved drug potency and bioavailability. Analogous N-methylanilines are used in the synthesis of kinase inhibitors, particularly for targeting Epidermal Growth Factor Receptor (EGFR) in cancer therapies.[11]
- **Agrochemical Synthesis:** In the agrochemical industry, this compound can be used to create new pesticides, herbicides, and fungicides. The introduction of fluorine often enhances the efficacy and stability of these agents.
- **Materials Science:** While less common, fluorinated anilines can also be used in the development of advanced materials like liquid crystals and polymers, where the unique properties of the fluorine atoms contribute to thermal stability and specific electronic characteristics.[1]

The general workflow for utilizing an intermediate like **3,4-Difluoro-2-methylaniline** in a drug discovery context is visualized below.



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Caption: General workflow for drug discovery using a key intermediate.

Safety and Handling

3,4-Difluoro-2-methylaniline should be handled with care by personnel trained in chemical synthesis. Similar compounds are classified as toxic solids. It is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Users should consult the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and disposal requirements.^[2]

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References

- 1. 3,4-Difluoro-N-methylaniline [myskinrecipes.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 114153-09-2|3,4-Difluoro-2-methylaniline|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3,4-difluoro-2-methylaniline (C7H7F2N) [pubchemlite.lcsb.uni.lu]
- 5. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Discovery of 3,4-Difluoro-2-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178413#discovery-of-3-4-difluoro-2-methylaniline]

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